molecular formula C12H7Cl2N3 B8509480 3-(2,6-dichloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

3-(2,6-dichloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8509480
M. Wt: 264.11 g/mol
InChI Key: IIIKRLJIBPHJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dichloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C12H7Cl2N3 and its molecular weight is 264.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

3-(2,6-dichloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H7Cl2N3/c13-10-4-7(5-11(14)17-10)9-6-16-12-8(9)2-1-3-15-12/h1-6H,(H,15,16)

InChI Key

IIIKRLJIBPHJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2C3=CC(=NC(=C3)Cl)Cl)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example 7a (5.72 g, 15 mmol) in 60 mL ethanol/water (5/1) was added powdered KOH (2 g, 35 mmol). The resulting solution was heated at 40° C. for 2 hours. Most of the solvent was removed in vacuo, and the residue was diluted with ethyl acetate. A solid was filtered from the material and discarded. The organics were washed with water, brine, dried over MgSO4, filtered, and concentrated. The crude material was triturated with dichloromethane and filtered, giving 3.5 g of the title compound as a white solid. MS (ESI+) m/z 263.6 (M+H)+.
Name
solution
Quantity
5.72 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
60 mL
Type
solvent
Reaction Step One

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